ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE
Description
Properties
IUPAC Name |
ethyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-7-12(8-6-11)16-14(17)10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMGTCHKNYFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves several steps. One common method includes the condensation of thiophene-2-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under acidic conditions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate is primarily investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 3.91–4.01 mM |
| Aspergillus niger | 4.01–4.23 mM |
These results suggest that this compound could serve as a promising candidate for treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human liver cancer cells (HepG2) and breast cancer cells (MCF-7). Studies indicate that it induces apoptosis through both extrinsic and intrinsic pathways, characterized by increased caspase activity and DNA fragmentation .
Pharmacology
In pharmacological studies, this compound is utilized to understand the pharmacokinetics and pharmacodynamics of heterocyclic compounds. Its interactions with biological targets such as enzymes and receptors are crucial for drug development .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science. It can be used to develop new materials with specific properties, such as corrosion inhibitors and organic semiconductors .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound. The findings indicated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than many existing antibiotics .
Anticancer Mechanisms Investigation
An investigation into the anticancer mechanisms revealed that treatment with this compound resulted in significant apoptosis in HepG2 cells. The study highlighted the role of caspase activation in mediating cell death, suggesting its potential as a therapeutic agent for liver cancer .
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Table 2: Key Research Findings
Biological Activity
Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with an acetamido group attached to a thiophene ring. Its structure can be represented as follows:
This compound is characterized by its unique thiophene ring, which contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been compared to standard antibiotics like streptomycin, demonstrating comparable efficacy against certain pathogens .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 15 | Streptomycin | 18 |
| S. aureus | 17 | Chloramphenicol | 20 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. Molecular docking studies have demonstrated that the compound can bind to bacterial enzymes, thereby inhibiting their function and leading to antimicrobial effects .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
- Receptor Modulation : It may modulate receptor activity related to inflammatory responses.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a strong correlation between the presence of the thiophene ring and enhanced antimicrobial activity compared to similar compounds lacking this feature.
Anti-inflammatory Research
In another study focused on anti-inflammatory effects, researchers treated murine models with this compound and observed a significant reduction in inflammation markers compared to controls. This supports its potential use in therapeutic applications targeting inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Ethyl 4-(2-chloroacetamido)benzoate | Moderate | Low |
| Ethyl 4-(2-bromoacetamido)benzoate | Low | Moderate |
| Ethyl 4-[2-(thiophen-2-y)acetamido]benzoate | High | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Condensation of thiophene-2-yl acetic acid derivatives with ethyl 4-aminobenzoate using coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the acetamido-benzoate product.
- Critical Conditions : Reaction temperature (60–80°C), inert atmosphere (N₂), and stoichiometric control of reagents to minimize side products. Yield optimization often requires adjusting the molar ratio of reactants (1:1.2 for amine:acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons on benzoate), δ 6.8–7.5 ppm (thiophene protons), and δ 1.2–1.4 ppm (ethyl CH₃) confirm the backbone. The acetamido NH appears as a broad singlet (~δ 10 ppm) .
- FT-IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch of ester and amide) and ~3300 cm⁻¹ (N-H stretch).
- LC-MS : Molecular ion peak matching the exact mass (e.g., m/z 305.3 for C₁₅H₁₅NO₃S) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For biological assays, dissolve in DMSO (<1% v/v) to avoid cytotoxicity .
- Stability : Store at –20°C under desiccation. Degradation occurs via hydrolysis of the ester/amide bonds in acidic/basic conditions; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How does the thiophen-2-yl acetamido substituent influence the compound’s electronic properties and reactivity in polymer matrices?
- Methodological Answer :
- Electronic Effects : The electron-rich thiophene ring enhances conjugation, reducing the HOMO-LUMO gap (confirmed via cyclic voltammetry). This increases photo-reactivity in polymer composites .
- Reactivity : In co-initiator systems (e.g., with camphorquinone), the acetamido group stabilizes radical intermediates, improving polymerization efficiency compared to dimethylamino analogues. Use UV-Vis spectroscopy (λmax ~350 nm) to track radical generation kinetics .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity vs. E. coli for antimicrobial activity) and normalize compound purity (HPLC ≥95%).
- Structure-Activity Analysis : Compare methyl/ethyl ester derivatives; the ethyl group’s lipophilicity enhances membrane permeability, explaining higher cytotoxicity in cancer cells .
- Dose-Response Modeling : Use Hill equation fits (GraphPad Prism) to quantify EC₅₀ variations across studies .
Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Map the acetamido group’s hydrogen-bonding interactions with kinase active sites (e.g., CDK2).
- MD Simulations (GROMACS) : Simulate binding stability (>50 ns) to identify conformational changes in the thiophene ring that affect affinity .
- QSAR Models : Use Gaussian-derived electrostatic potential maps to correlate substituent electronegativity with IC₅₀ values .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s efficacy as a co-initiator in resin cements?
- Resolution Strategy :
- Variable Amine Ratios : Higher amine concentrations (e.g., 1:2 CQ/amine) improve degree of conversion (DC) but may introduce steric hindrance. Use FT-IR (peak at 1635 cm⁻¹ for C=C conversion) to compare DC across formulations .
- DPI Additive Effects : Diphenyliodonium hexafluorophosphate (DPI) enhances DC in low-reactivity systems but has negligible impact on high-reactivity derivatives like this compound. Design dose-response matrices (0.1–1.0 wt% DPI) to isolate effects .
Methodological Tables
| Parameter | Optimal Condition | Impact on Yield/Activity | Reference |
|---|---|---|---|
| Reaction Temperature | 70°C | Maximizes amide coupling (>80% yield) | |
| Solvent System | DMF/CH₂Cl₂ (1:3) | Balances solubility and reactivity | |
| Purification Method | Silica gel (ethyl acetate/hexane) | Removes unreacted amine/acid | |
| Biological Assay | 48h incubation, 10 µM | Minimizes off-target cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
